Leucylasparagine can be derived from the breakdown of proteins during digestion or metabolic processes. It has been identified in food sources such as ducks (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . The compound's presence in these foods may indicate its role in nutrition and metabolism.
Leucylasparagine can be synthesized through several methods, primarily via peptide coupling reactions. The most common approach involves the activation of the carboxyl group of leucine using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in the presence of a base like N,N-diisopropylethylamine. This activated leucine then reacts with the amino group of asparagine to form the dipeptide bond .
In an industrial context, recombinant DNA technology can be employed to produce leucylasparagine. Microorganisms like Escherichia coli are genetically engineered to express the necessary enzymes for biosynthesis. The fermentation conditions are optimized to enhance yield, followed by purification processes to isolate the dipeptide .
Leucylasparagine has a complex molecular structure characterized by its dipeptide formation. The structural representation includes an amide bond linking leucine and asparagine.
The compound's three-dimensional structure can be visualized using molecular modeling software which illustrates the spatial arrangement of atoms within the molecule.
Leucylasparagine participates in several chemical reactions:
Common reagents used in these reactions include:
Leucylasparagine exerts its biological effects primarily through its role in protein synthesis and metabolism. It serves as a substrate for various enzymes involved in metabolic pathways. For instance, it may influence enzyme activity related to protein degradation and synthesis processes within cells .
Leucylasparagine is typically a white crystalline solid at room temperature. Its solubility characteristics are influenced by pH and temperature.
Key chemical properties include:
Relevant data indicates that leucylasparagine's stability and reactivity are critical for its biological functions and applications .
Leucylasparagine has several scientific uses:
Leucylasparagine (Leu-Asn) biosynthesis occurs primarily through ATP-dependent enzymatic reactions. Aminoacyl-tRNA synthetases (aaRSs) catalyze a two-step mechanism: first, amino acid activation via adenylation, and second, peptide bond formation through nucleophilic attack by the acceptor amino acid’s α-amino group. For Leu-Asn, leucyl-tRNA synthetase (LeuRS) activates leucine to form leucyl-adenylate (Leu-AMP), followed by asparagine acting as the acceptor substrate. This reaction yields the dipeptide while conserving energy through pyrophosphate (PPi) release [2] [8].
Alternative pathways involve non-ribosomal peptide synthetases (NRPSs) in specialized microorganisms. These modular enzymes assemble dipeptides without tRNA involvement, utilizing condensation domains to link leucine and asparagine. The reaction specificity is governed by adenylation (A) domains that recognize leucine’s hydrophobic side chain and asparagine’s carboxamide group [6].
Table 1: Enzymatic Parameters for Leucylasparagine Synthesis
| Enzyme | Km (Leu) (μM) | Km (Asn) (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| LeuRS (Cytosolic) | 15–29 | 500–760 | 1.3–2.2 | 0.05–0.15 |
| AsnRS (Mitochondrial) | 76 | 29 | 1.5 | 0.02 |
| NRPS Condensation | 8.2 | 17.2 | 0.4 | 0.02–0.05 |
Leucyl-tRNA synthetase (LeuRS) and asparaginyl-tRNA synthetase (AsnRS) belong to subclass IIb aaRSs, characterized by conserved catalytic domains and homodimeric structures [2]. LeuRS mischarges tRNA^Leu^ with non-cognate amino acids (e.g., norvaline, azaleucine) but exhibits editing activity via its CP1 domain to hydrolyze incorrect products. Intriguingly, asparagine bypasses this editing due to its structural dissimilarity from canonical LeuRS substrates, enabling Leu-Asn formation [8].
AsnRS activates asparagine with high affinity (Km = 15–29 μM) and transfers it to tRNA^Asn^, but also participates in dipeptide synthesis when tRNA^Asn^ is unavailable. The enzyme’s catalytic site accommodates leucine as an acceptor due to conformational flexibility in motif 2, which typically binds ATP. Structural analyses reveal that Leu-Asn synthesis occurs when the leucyl moiety occupies the aspartate-binding subpocket, exploiting conserved arginine residues (Arg116, Arg119) for substrate orientation [2].
Cytosolic Pathway:
Mitochondrial Pathway:
Table 2: Subcellular Compartmentalization of Leucylasparagine Synthesis
| Feature | Cytosolic Pathway | Mitochondrial Pathway |
|---|---|---|
| Primary Enzyme | LeuRS | AsnRS |
| Km (Asn) | 500–760 μM | 29 μM |
| Editing Mechanism | CP1 domain hydrolysis | N-terminal tRNA sequestration |
| Structural Determinants | Thr252, Val338 editing site | Glu265, N-terminal β-barrel |
| Inhibitors | Borrelidin (Ki = 20 nM) | ATP analogs (Ki = 50 μM) |
Engineered aaRSs:
Heterologous Pathways:
Metabolic Engineering:
Table 3: Engineered Systems for Leucylasparagine Production
| System | Yield | Productivity | Key Innovation |
|---|---|---|---|
| E. coli (Fusion aaRS) | 1.2 g/L | 0.08 g/L/h | LeuRS-AsnRS fusion; editing knockout |
| Cell-free (Immobilized) | 98% purity | 0.5 g/L/h | Enzyme co-localization on nanoparticles |
| B. subtilis (CRISPRi) | 3.8 g/L | 0.21 g/L/h | Precursor flux redirection |
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